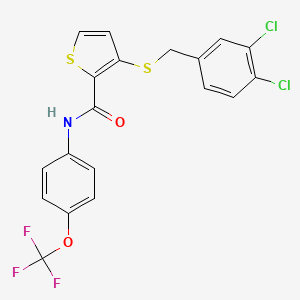

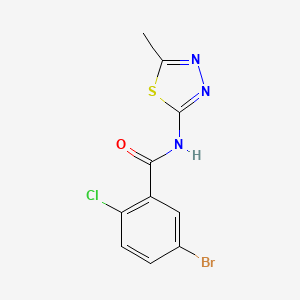

![molecular formula C7H6F3N3O3S B2878720 Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate CAS No. 519170-72-0](/img/structure/B2878720.png)

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate is represented by the linear formula: C21H16F3N3O3S . This indicates that the compound contains 21 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Synthesis of Derivatives and Intermediates

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate serves as a crucial intermediate in the synthesis of a variety of chemical compounds. For example, it is utilized in the creation of pyrrolo[2,1-b]thiazol-3-one derivatives, demonstrating its role in the development of compounds with potential biological activities. The synthesis involves reactions with substituted benzaldehydes, leading to 5-arylmethylidene derivatives, which upon further treatment yield various carboxylic acids ethyl esters and carbonitriles. This showcases the compound's versatility in synthesizing structurally complex molecules (Tverdokhlebov et al., 2005).

Antimicrobial Activities

Research on similar structures, such as 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives, highlights the antimicrobial potential of compounds synthesized from ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate. These studies reveal that certain derivatives exhibit antimicrobial activity against various microorganisms, indicating the chemical's relevance in developing new antimicrobial agents (Demirbas et al., 2004).

Peptide Synthesis

Another significant application is in peptide synthesis, where it has been tested as an additive. Its performance in inhibiting racemization and enhancing coupling efficiency highlights its importance in synthesizing peptides, potentially offering a safer alternative to traditional methods that use potentially explosive benzotriazole-based additives (Subirós‐Funosas et al., 2009).

Enzyme Inhibition

The compound also plays a role in enzyme inhibition studies. Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines have been evaluated for their α-glucosidase and β-glucosidase inhibition activities. Some of these synthesized compounds have shown high percentage inhibition, suggesting their potential in managing diseases related to enzyme activity, such as diabetes (Babar et al., 2017).

Molecular Docking and Pharmacological Activities

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate derivatives have been subjects of molecular docking studies to assess their pharmacological potential. These studies aim to understand how these compounds interact with biological targets, aiding in the design of drugs with optimized efficacy and minimized side effects. For instance, studies on ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates have explored their potential anti-inflammatory, analgesic, and antioxidant activities, highlighting the compound's versatility in drug discovery (Attimarad et al., 2017).

特性

IUPAC Name |

ethyl 2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O3S/c1-2-16-4(15)3(14)11-6-13-12-5(17-6)7(8,9)10/h2H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZTHAVVADRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NN=C(S1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)